N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide
Description
N¹-(4-Fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide is a quinoxaline-derived acetamide featuring a 4-fluorophenyl group at the N¹ position and a 2-thienylcarbonyl substituent at the 1-position of the tetrahydroquinoxaline scaffold. Its synthesis typically involves multi-step reactions, including cyclization and coupling processes, to introduce the thienylcarbonyl and fluorophenyl moieties .
Properties
Molecular Formula |
C21H16FN3O3S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H16FN3O3S/c22-13-7-9-14(10-8-13)23-19(26)12-17-20(27)24-15-4-1-2-5-16(15)25(17)21(28)18-6-3-11-29-18/h1-11,17H,12H2,(H,23,26)(H,24,27) |
InChI Key |
VBPYSTZMCBHNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Thienylcarbonyl Group: This step might involve the acylation of the quinoxaline core with a thienylcarbonyl chloride in the presence of a base.
Addition of the Fluorophenyl Group: This could be done via a nucleophilic substitution reaction where a fluorophenyl halide reacts with the intermediate compound.
Final Acetylation: The final step might involve the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitro groups can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents at the quinoxaline core or acetamide side chain. Below is a detailed comparison:
Substituent Variations at the Quinoxaline Core
Acetamide Side Chain Modifications
Key Research Findings
Structural Flexibility : The 4-fluorophenyl group improves binding to hydrophobic pockets in target proteins, while thienylcarbonyl enhances π-stacking interactions .
Metabolic Stability : Methoxy/ethoxy substituents on the phenyl ring reduce oxidative metabolism, extending half-life in vivo .
Synthetic Challenges : Thienylcarbonyl introduction requires stringent anhydrous conditions, lowering yields compared to simpler substituents .
Biological Activity
N~1~-(4-fluorophenyl)-2-[3-oxo-1-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-2-quinoxalinyl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety and a thienylcarbonyl group. Its molecular formula is , with a molecular weight of approximately 353.43 g/mol. The presence of the fluorine atom is significant for its biological activity and pharmacokinetics.
Research has shown that compounds similar to this compound exhibit various mechanisms of action:
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating oxidative stress pathways. This results in increased reactive oxygen species (ROS) production, which is critical for triggering cell death mechanisms .
- Inhibition of Signaling Pathways : Similar compounds have been found to inhibit key signaling pathways involved in cancer progression, such as the Notch-AKT signaling pathway. This inhibition leads to reduced cell proliferation and invasion in cancer models .
Anticancer Effects
The biological activity of this compound has been primarily investigated in the context of cancer treatment:
- Cell Proliferation : Studies indicate that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has shown potent effects against breast cancer cells by inducing G2/M phase arrest and apoptosis .
- Invasion and Metastasis : The compound reduces the invasive potential of cancer cells. This is crucial as metastasis is a leading cause of cancer-related mortality.
| Activity | Effect | Reference |
|---|---|---|
| Cell Proliferation Inhibition | Strong inhibition in breast cancer | |
| Induction of Apoptosis | Increased ROS production | |
| Inhibition of Invasion | Reduced metastatic potential |
Study 1: Breast Cancer
In a study focused on breast cancer treatment, this compound was shown to significantly inhibit cell growth and induce apoptosis in MCF-7 cell lines. The underlying mechanism involved the modulation of oxidative stress and the inhibition of the Notch-AKT signaling pathway .
Study 2: Other Cancer Types
Additional studies are needed to explore the compound's efficacy across different types of cancers. Preliminary data suggest that similar derivatives exhibit promising results in lung and colon cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
